An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No. 1045855-64-8)
An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No. 1045855-64-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a key building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and its strategic importance in the synthesis of complex pharmaceutical agents. A detailed, putative synthetic pathway is outlined, supported by established chemical principles. Furthermore, this guide discusses the anticipated applications of this compound in drug discovery, focusing on the pharmacological significance of the substituted methoxypyridine scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core with substituents such as methoxy and carbamate groups can significantly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No. 1045855-64-8) emerges as a valuable intermediate, offering medicinal chemists a versatile platform for the construction of novel therapeutic candidates. The presence of a hydroxyl group, a methoxy group, and a Boc-protected amine on the pyridine ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy group, in particular, is a common feature in many drugs, where it can modulate ligand-target binding, improve metabolic stability, and enhance physicochemical properties.[1]
Physicochemical Properties and Chemical Identity
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 1045855-64-8 | [2] |
| Molecular Formula | C11H16N2O4 | Inferred from structure |
| Molecular Weight | 240.26 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted). | General knowledge |
| SMILES | O=C(OC(C)(C)C)NC1=C(O)C(OC)=CN=C1 | [2] |
| InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-12-7-9(16-4)5-8/h5-7H,1-4H3,(H,13,15) | Inferred from structure |
Synthesis and Mechanistic Insights
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the carbamate bond, suggesting a 3-amino-4-hydroxy-5-methoxypyridine precursor. This aminopyridine could, in turn, be derived from a nitropyridine intermediate.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Putative Synthesis Protocol
Step 1: Synthesis of 4-Hydroxy-5-methoxy-3-nitropyridine
The synthesis would likely commence from a suitable pyridine precursor. A possible route involves the nitration of a 3-methoxy-4-pyridone, followed by functional group manipulations. The precise starting material and reaction conditions would need to be optimized to achieve the desired regioselectivity.
Step 2: Reduction of the Nitro Group
The nitro group of 4-hydroxy-5-methoxy-3-nitropyridine can be reduced to the corresponding amine using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in a solvent like ethanol or methanol) or by using reducing agents such as tin(II) chloride in hydrochloric acid.
Step 3: Boc Protection of the Amino Group
The final step involves the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the 3-amino-4-hydroxy-5-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate make it a highly attractive building block for the synthesis of a diverse range of biologically active molecules.
Scaffold for Kinase Inhibitors
The substituted pyridine core is a common feature in many kinase inhibitors. The functional groups on this molecule allow for the introduction of various pharmacophores that can interact with the ATP-binding site of kinases, which are crucial targets in oncology and inflammation.
Precursor for G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent a large family of drug targets. The versatile nature of this building block allows for the synthesis of libraries of compounds for screening against various GPCRs, potentially leading to the discovery of novel agonists or antagonists.
Intermediate for Agrochemicals
Beyond pharmaceuticals, substituted pyridines are also prevalent in modern agrochemicals. The unique combination of functional groups in this compound could be exploited in the development of new herbicides, fungicides, or insecticides.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. Although specific toxicity data for this compound is not available, information from related compounds suggests the following guidelines.
Hazard Identification
Based on the safety data sheets of similar compounds, it should be handled with care. Potential hazards may include:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
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Eye Protection: Safety glasses with side-shields or goggles are essential.
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Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.
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Skin and Body Protection: A lab coat should be worn. Ensure that skin exposure is avoided.
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Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.
Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate is a strategically important building block with significant potential in the fields of medicinal chemistry and drug discovery. Its polysubstituted pyridine core offers multiple avenues for synthetic elaboration, enabling the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile chemical intermediates will undoubtedly increase.
References
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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ДВ-Эксперт. (n.d.). ard 70. Retrieved from [Link]




